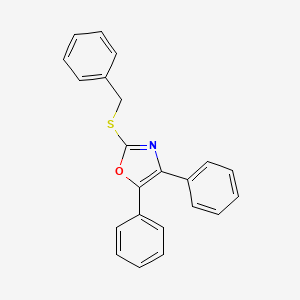

2-(Benzylthio)-4,5-diphenyloxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Benzylthio)-4,5-diphenyloxazole is a heterocyclic compound characterized by its unique oxazole ring substituted with benzylthio and diphenyl groups. Heterocyclic compounds are pivotal in medicinal chemistry due to their diverse pharmacological activities and chemical reactivity. The presence of the oxazole ring confers a unique set of properties to the compound, making it a valuable subject of study in various scientific fields.

作用機序

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, which play crucial roles in cellular processes .

Mode of Action

This interaction could involve binding to the target, inhibiting its function, or modulating its activity .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to downstream effects on cellular processes .

Pharmacokinetics

The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Similar compounds have shown various effects, such as inhibiting the growth of certain types of cells or modulating cellular processes .

Action Environment

The action, efficacy, and stability of 2-(Benzylthio)-4,5-diphenyloxazole can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the specific conditions within the cell .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-4,5-diphenyloxazole typically involves the formation of the oxazole ring followed by substitution reactions to introduce the benzylthio and phenyl groups. One common route involves the cyclization of an appropriate amino alcohol derivative in the presence of a dehydrating agent.

Cyclization Reaction: : Cyclization of a precursor such as 2-amino-2-(benzylthio)-1,3-diphenylpropan-1-one in the presence of phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

Substitution Reaction:

Industrial Production Methods

On an industrial scale, the synthesis might be optimized for higher yields and cost-effectiveness, potentially employing catalytic systems and continuous-flow reactors to streamline production and reduce waste.

化学反応の分析

Types of Reactions

2-(Benzylthio)-4,5-diphenyloxazole can undergo various chemical reactions, including:

Oxidation: : Oxidation reactions using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to produce sulfoxides or sulfones.

Reduction: : Reduction reactions with agents like lithium aluminum hydride (LiAlH₄) to reduce the oxazole ring or thioether linkage.

Substitution: : Electrophilic substitution reactions where aromatic rings on the oxazole can be modified using halogenation or nitration reactions.

Common Reagents and Conditions

Oxidation: : Conditions such as reflux in acidic or basic media are typically employed.

Reduction: : Conditions often involve anhydrous solvents and controlled addition of reducing agents.

Substitution: : Conditions may involve the use of catalysts like aluminum chloride (AlCl₃) for Friedel-Crafts alkylation or acylation.

Major Products

The products of these reactions include sulfoxides, sulfones, reduced oxazole derivatives, and various substituted aromatic compounds, depending on the reaction type and conditions.

科学的研究の応用

Antitumor Activity

A significant area of research involves the evaluation of 2-(Benzylthio)-4,5-diphenyloxazole as an antitumor agent. Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

These studies suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells, making it a candidate for further development as a therapeutic agent .

Neuroprotective Effects

Research has indicated that compounds similar to this compound possess neuroprotective properties. They are being investigated for their potential to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases like Parkinson's disease. The ability to inhibit this enzyme may lead to reduced oxidative stress and neuroinflammation .

Tyrosinase Inhibition

The compound has also been explored for its ability to inhibit tyrosinase, an enzyme critical in melanin production. This property is particularly relevant in cosmetic applications aimed at skin whitening and treating hyperpigmentation disorders. Studies have shown that derivatives of this compound can effectively reduce melanin synthesis in vitro without causing cytotoxicity to skin cells .

Case Study 1: Antitumor Activity Evaluation

In a study published in the European Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their antiproliferative activity against multiple cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values in the low micromolar range. The study concluded that these compounds warrant further investigation due to their potential as new anticancer agents .

Case Study 2: Neuroprotective Properties

Another study focused on the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage. The results showed that treatment with these compounds led to a marked decrease in reactive oxygen species (ROS) levels and improved cell viability in neuronal cell cultures exposed to neurotoxic agents . This suggests a promising avenue for therapeutic development in neurodegenerative diseases.

類似化合物との比較

Comparison

2-(Benzylthio)-4,5-diphenyloxazole can be compared to other oxazole derivatives and benzylthio-substituted compounds:

2-(Methylthio)-4,5-diphenyloxazole: : Similar structure but with a methylthio group instead of benzylthio, potentially altering its reactivity and biological activity.

4,5-Diphenyloxazole: : Lacks the benzylthio substitution, affecting its chemical properties and applications.

Benzylthio-oxazole derivatives: : Varying positions and nature of substitutions can lead to different pharmacological profiles and reactivity.

Uniqueness

The presence of both benzylthio and diphenyl groups on the oxazole ring in this compound provides a unique combination of steric and electronic effects that can influence its chemical behavior and biological activity, making it distinct from other similar compounds.

生物活性

2-(Benzylthio)-4,5-diphenyloxazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzylthio group attached to a diphenyloxazole moiety. This unique combination contributes to its biological properties, making it suitable for various applications in drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study evaluating related compounds showed that derivatives exhibited significant antiproliferative effects against various cancer cell lines. The compound's mechanism appears to involve cell cycle arrest and induction of apoptosis in cancer cells, particularly breast cancer cells .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Antioxidant Activity

The compound has also been assessed for its antioxidant properties. In vitro studies demonstrated that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models. This activity is particularly relevant for protecting against cellular damage associated with chronic diseases .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LO). The compound's ability to modulate inflammatory pathways suggests potential applications in treating conditions like arthritis and other inflammatory disorders .

The proposed mechanisms of action for this compound involve:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in cancer progression and inflammation.

- Cell Cycle Regulation : It induces cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through the activation of caspases .

Case Studies

- Breast Cancer Study : A study involving MCF-7 and MDA-MB-231 cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer effects.

- Inflammation Model : In a murine model of inflammation, administration of the compound significantly reduced paw swelling and inflammatory cytokine levels compared to control groups, highlighting its therapeutic potential in inflammatory diseases .

特性

IUPAC Name |

2-benzylsulfanyl-4,5-diphenyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NOS/c1-4-10-17(11-5-1)16-25-22-23-20(18-12-6-2-7-13-18)21(24-22)19-14-8-3-9-15-19/h1-15H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFRGJHTYWHRKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。